Cas no 2228109-81-5 (methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate)

methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate 化学的及び物理的性質
名前と識別子
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- methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate
- EN300-1978245
- 2228109-81-5
-
- インチ: 1S/C8H12ClN3O2/c1-4-5(6(10)8(13)14-3)7(9)12(2)11-4/h6H,10H2,1-3H3
- InChIKey: PGRCYLWYSAHZPZ-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C)=NN1C)C(C(=O)OC)N
計算された属性
- 精确分子量: 217.0618043g/mol
- 同位素质量: 217.0618043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 70.1Ų
methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978245-2.5g |
methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate |
2228109-81-5 | 2.5g |
$1650.0 | 2023-09-16 | ||
Enamine | EN300-1978245-0.1g |
methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate |
2228109-81-5 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-1978245-1g |
methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate |
2228109-81-5 | 1g |
$842.0 | 2023-09-16 | ||
Enamine | EN300-1978245-10g |
methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate |
2228109-81-5 | 10g |
$3622.0 | 2023-09-16 | ||
Enamine | EN300-1978245-1.0g |
methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate |
2228109-81-5 | 1g |
$1157.0 | 2023-05-31 | ||
Enamine | EN300-1978245-5.0g |
methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate |
2228109-81-5 | 5g |
$3355.0 | 2023-05-31 | ||
Enamine | EN300-1978245-0.05g |
methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate |
2228109-81-5 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-1978245-0.25g |
methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate |
2228109-81-5 | 0.25g |
$774.0 | 2023-09-16 | ||
Enamine | EN300-1978245-0.5g |
methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate |
2228109-81-5 | 0.5g |
$809.0 | 2023-09-16 | ||
Enamine | EN300-1978245-10.0g |
methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate |
2228109-81-5 | 10g |
$4974.0 | 2023-05-31 |
methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetateに関する追加情報
Methyl 2-Amino-2-(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Acetate: A Comprehensive Overview
Methyl 2-amino compounds have long been of interest in the field of organic chemistry due to their versatility and potential applications in drug discovery and agrochemicals. Among these, methyl 2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetate, with the CAS number CAS No 2228109-81, stands out as a compound with unique structural features and promising biological activities. This article delves into the properties, synthesis, applications, and recent advancements related to this compound.
The molecular structure of methyl 2-amino derivatives often plays a crucial role in their biological activity. In the case of methyl 2-amino-2-(5-chloro..., the presence of a pyrazole ring introduces significant steric and electronic effects. Pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and ability to form hydrogen bonds. The substitution pattern on the pyrazole ring—specifically the chloro and dimethyl groups—further modulates the compound's reactivity and selectivity. Recent studies have shown that such substitutions can enhance the compound's ability to inhibit certain enzymes or receptors, making it a valuable lead in drug design.
One of the most notable aspects of methyl 2-amino... is its potential as an intermediate in the synthesis of bioactive molecules. Researchers have explored its role in constructing complex heterocyclic frameworks, which are essential components of many pharmaceutical agents. For instance, the compound has been used as a building block for synthesizing antiviral agents and anticancer drugs. The ease of functionalization at the methyl group and the amino group makes it highly versatile for further chemical modifications.
Recent advancements in synthetic methodology have significantly improved the efficiency of producing methyl 2-amino.... Traditionally, this compound was synthesized via multi-step reactions involving nucleophilic substitutions and cyclizations. However, modern approaches leverage catalytic systems and microwave-assisted synthesis to achieve higher yields and better purity. These innovations not only reduce production costs but also minimize environmental impact, aligning with current green chemistry principles.
The biological evaluation of methyl 2-amino... has revealed intriguing properties that warrant further investigation. In vitro studies have demonstrated its ability to modulate ion channels, which are critical targets for treating neurological disorders such as epilepsy and chronic pain. Additionally, preliminary results from animal models suggest that this compound may possess anti-inflammatory properties without inducing significant side effects. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
In terms of applications beyond medicine, methyl 2-amino... has shown promise in agrochemicals. Its ability to inhibit plant pathogens at low concentrations makes it a candidate for developing eco-friendly pesticides. Recent field trials have indicated that this compound can effectively control fungal infections in crops without adversely affecting beneficial insects or soil microbiota.
The safety profile of methyl 2-amino... is another critical aspect that has been extensively studied. Acute toxicity studies reveal that it has a relatively low toxicity profile when administered at therapeutic doses. However, chronic exposure studies are still underway to fully understand its long-term effects on various organ systems.
In conclusion, methyl 2-amino... represents a compelling example of how structural diversity can be harnessed to create compounds with multifaceted applications. Its unique chemical properties, coupled with recent advances in synthesis and biological evaluation, position it as a valuable asset in both pharmaceutical and agricultural sectors. As research continues to unfold, this compound is likely to contribute significantly to the development of innovative solutions addressing global health and food security challenges.
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